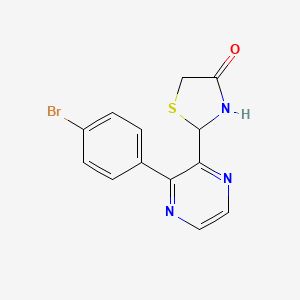

2-(3-(4-Bromophenyl)pyrazin-2-yl)thiazolidin-4-one

Description

Properties

Molecular Formula |

C13H10BrN3OS |

|---|---|

Molecular Weight |

336.21 g/mol |

IUPAC Name |

2-[3-(4-bromophenyl)pyrazin-2-yl]-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C13H10BrN3OS/c14-9-3-1-8(2-4-9)11-12(16-6-5-15-11)13-17-10(18)7-19-13/h1-6,13H,7H2,(H,17,18) |

InChI Key |

HOCDUMMHFUMPNO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NC(S1)C2=NC=CN=C2C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Bromophenyl)pyrazin-2-yl)thiazolidin-4-one typically involves the condensation of 4-bromobenzaldehyde with 2-aminopyrazine to form an intermediate Schiff base. This intermediate is then cyclized with thioglycolic acid under reflux conditions to yield the desired thiazolidinone derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Bromophenyl)pyrazin-2-yl)thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the bromophenyl group or the pyrazine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromophenyl group or the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the bromophenyl or pyrazine rings .

Scientific Research Applications

Antimicrobial Properties

Studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 2-(3-(4-Bromophenyl)pyrazin-2-yl)thiazolidin-4-one have been evaluated against a range of bacterial and fungal strains. The mechanism often involves the inhibition of cell wall synthesis or disruption of membrane integrity, making these compounds potential candidates for treating resistant infections .

Anticancer Activity

Research indicates that thiazolidinones possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound has shown promise in vitro against various cancer cell lines, including prostate and breast cancer cells, through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Antioxidant Activity

The antioxidant potential of 2-(3-(4-Bromophenyl)pyrazin-2-yl)thiazolidin-4-one has been assessed using various assays such as DPPH radical scavenging. These studies suggest that the compound can effectively neutralize free radicals, which may contribute to its therapeutic effects in oxidative stress-related conditions .

Case Study 1: Antimicrobial Evaluation

A series of thiazolidinone derivatives were synthesized and tested for their antimicrobial activity against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that compounds containing the bromophenyl moiety exhibited enhanced activity compared to their non-brominated counterparts, suggesting the importance of this substituent in improving efficacy .

Case Study 2: Anticancer Screening

In a study evaluating the anticancer effects of various thiazolidinones, 2-(3-(4-Bromophenyl)pyrazin-2-yl)thiazolidin-4-one was found to significantly reduce cell viability in DU-145 prostate cancer cells. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation assays .

Comparative Data Table

| Property | 2-(3-(4-Bromophenyl)pyrazin-2-yl)thiazolidin-4-one | Other Thiazolidinones |

|---|---|---|

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | Varies widely |

| Anticancer Activity | Induces apoptosis in prostate cancer cells | Some show similar effects |

| Antioxidant Activity | Moderate scavenging ability against DPPH radicals | Varies widely |

| Solubility | Moderate solubility in organic solvents | Generally low |

Mechanism of Action

The mechanism of action of 2-(3-(4-Bromophenyl)pyrazin-2-yl)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Thiazolidin-4-one Derivatives

Structural Modifications and Substituent Effects

Table 1: Substituent Variations and Key Properties of Selected Thiazolidin-4-one Derivatives

Key Observations :

- Pyrazine vs. Pyridine : The target compound’s pyrazine ring (vs. pyridine in ) may enhance electron-deficient character, improving binding to calcium channels .

- Bromophenyl Positioning : The 4-bromophenyl group is conserved in multiple analogs (e.g., ), suggesting its role in hydrophobic interactions or halogen bonding .

- Heterocyclic Additions: Substitution with benzothiazole () or dimethylaminophenyl () alters electronic properties and bioactivity profiles.

Key Observations :

Anticancer Activity:

- Compound 100e (): Exhibits IC50 = 2.3 µM against MCF-7 breast cancer cells, attributed to the dimethylaminophenyl group enhancing cellular uptake .

- Coumarin-thiazolidinone conjugates (): Compound Ic (3-(4-bromophenyl) derivative) shows moderate antimicrobial activity, highlighting the bromophenyl group’s versatility across therapeutic areas .

Calcium Channel Blockade:

Computational Predictions and Toxicity

- Molecular Docking : Pyrazine-containing analogs (e.g., target compound) are predicted to bind more strongly to calcium channels due to π-π stacking with aromatic residues .

Biological Activity

Introduction

2-(3-(4-Bromophenyl)pyrazin-2-yl)thiazolidin-4-one is a compound that belongs to the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.

Chemical Structure and Properties

The structural formula of 2-(3-(4-Bromophenyl)pyrazin-2-yl)thiazolidin-4-one can be represented as follows:

This compound features a thiazolidinone ring fused with a pyrazine and a bromophenyl group, which contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. In particular, compounds containing bromine substituents have shown enhanced cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives similar to 2-(3-(4-Bromophenyl)pyrazin-2-yl)thiazolidin-4-one demonstrated moderate activity against HCT-116 colorectal cancer cells, with IC50 values indicating effective growth inhibition compared to control groups .

Antimicrobial Activity

The antimicrobial efficacy of thiazolidinones has been well-documented. Research has shown that 2-(3-(4-Bromophenyl)pyrazin-2-yl)thiazolidin-4-one exhibits notable activity against both Gram-positive and Gram-negative bacteria. A study evaluating various thiazolidinone derivatives found that compounds similar to this structure had minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL against several pathogenic strains .

Anti-inflammatory and Antioxidant Properties

Thiazolidinones are also recognized for their anti-inflammatory properties. The presence of specific substituents can enhance their ability to inhibit inflammatory pathways. Additionally, antioxidant assays have demonstrated that compounds in this class can scavenge free radicals, contributing to their potential protective effects against oxidative stress .

Table 1: Summary of Biological Activities

Detailed Findings from Selected Studies

- Anticancer Study : In vitro studies on the cytotoxicity of thiazolidinone derivatives showed that compounds with a bromine substituent significantly inhibited the proliferation of HCT-116 cells, suggesting structural modifications can enhance anticancer activity .

- Antimicrobial Evaluation : A series of thiazolidinone derivatives were synthesized and screened for antimicrobial activity against various pathogens. The results indicated that compounds similar to 2-(3-(4-Bromophenyl)pyrazin-2-yl)thiazolidin-4-one exhibited promising results against both bacterial and fungal strains .

- Anti-inflammatory Mechanism : Research highlighted the ability of thiazolidinones to modulate inflammatory mediators such as TNF-alpha and IL-6 in cellular models, indicating potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(3-(4-Bromophenyl)pyrazin-2-yl)thiazolidin-4-one, and how can reaction conditions be optimized?

A common method involves cyclocondensation of 4-bromophenyl-substituted pyrazine precursors with thioglycolic acid under acidic catalysis. For example, refluxing equimolar amounts of the pyrazine intermediate and thioglycolic acid in tetrahydrofuran (THF) with anhydrous ZnCl₂ as a catalyst (16 hours, water bath) yields the thiazolidin-4-one core. Critical parameters include temperature control (80–90°C), stoichiometric ratios of reactants, and catalyst loading (e.g., 1 mol% ZnCl₂) to minimize side products .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

- Spectroscopy : Use -NMR to verify the thiazolidinone ring protons (δ 3.8–4.2 ppm for CH₂ groups) and pyrazine aromatic protons (δ 8.1–8.5 ppm). IR spectroscopy confirms the C=O stretch (~1700 cm) and C-S bond (~650 cm) .

- Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic P2₁/c space group, unit cell parameters ) provides unambiguous confirmation of the Z-configuration and intermolecular interactions (e.g., Br···S contacts) .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

Begin with in vitro cytotoxicity assays (e.g., MTT against cancer cell lines like MCF-7 or HeLa) at concentrations ranging from 1–100 µM. Pair these with molecular docking studies targeting enzymes such as cyclooxygenase-2 (COX-2) or tyrosine kinases, leveraging the bromophenyl group’s potential for halogen bonding .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies involving this compound?

Discrepancies often arise from variations in assay conditions (e.g., serum concentration, incubation time) or impurities in synthesized batches. Mitigate this by:

- Validating compound purity via HPLC (>95%) and elemental analysis.

- Standardizing assay protocols (e.g., consistent cell passage number, solvent controls).

- Performing dose-response curves (IC₅₀ calculations) to compare potency across studies .

Q. What strategies are effective for structure-activity relationship (SAR) studies on the thiazolidin-4-one core?

- Substitution patterns : Modify the pyrazine ring (e.g., introduce electron-withdrawing groups like CF₃ at position 5) or replace the 4-bromophenyl group with other aryl halides (e.g., 4-chlorophenyl) to assess halogen effects .

- Ring modifications : Compare thiazolidin-4-one with thiazolidin-2-one or open-chain analogs to evaluate the role of ring strain and hydrogen-bonding capacity .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

Use molecular dynamics (MD) simulations to predict solubility and membrane permeability. For example, logP calculations (e.g., using ChemAxon) can guide the introduction of polar groups (e.g., -OH, -COOH) to balance lipophilicity. ADMET predictors (e.g., SwissADME) help identify metabolic liabilities, such as susceptibility to cytochrome P450 oxidation .

Q. What crystallographic insights explain the compound’s stability and reactivity?

The title compound’s crystal packing (viewed along the b-axis) reveals intermolecular C-H···O and Br···S interactions that stabilize the lattice. These interactions reduce molecular flexibility, potentially enhancing thermal stability (mp >200°C) and resistance to hydrolysis under physiological conditions .

Q. How should researchers assess the environmental impact of this compound in ecotoxicological studies?

Follow the INCHEMBIOL framework:

- Fate studies : Measure biodegradation (OECD 301F test) and photolysis rates in aqueous media.

- Toxicity assays : Use Daphnia magna (48-hour EC₅₀) and algal growth inhibition tests to evaluate acute and chronic effects.

- Bioaccumulation : Compute the bioconcentration factor (BCF) via octanol-water partitioning (log ) .

Methodological Notes

- Synthetic Optimization : For scalability, replace THF with greener solvents (e.g., cyclopentyl methyl ether) and explore microwave-assisted synthesis to reduce reaction times .

- Data Reproducibility : Archive raw spectral data (e.g., FID files for NMR) and crystallographic CIF files in public repositories (e.g., Cambridge Structural Database) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.